(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
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Overview
Description
The compound (2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as azido, hydroxy, and carboxyl groups, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the azido group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its functional groups make it a candidate for studying enzyme interactions and protein modifications.
Medicine: The compound’s structure suggests potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The azido group, for example, can participate in click chemistry reactions, forming stable triazole rings. The hydroxy and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and peptides with azido, hydroxy, and carboxyl groups. Examples include:
- (2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which allows for unique interactions with biological molecules. Its azido group, in particular, provides a versatile handle for bioorthogonal chemistry, enabling selective modifications in complex biological environments.
Properties
Molecular Formula |
C50H65ClN10O13 |
---|---|
Molecular Weight |
1049.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C50H65ClN10O13/c51-36-14-9-13-35(29-36)32-61(28-8-6-15-38(48(70)71)58-50(74)59-39(49(72)73)21-24-45(66)67)44(65)16-5-2-7-25-53-42(63)22-23-43(64)56-41(30-33-11-3-1-4-12-33)47(69)57-40(31-34-17-19-37(62)20-18-34)46(68)54-26-10-27-55-60-52/h1,3-4,9,11-14,17-20,29,38-41,62H,2,5-8,10,15-16,21-28,30-32H2,(H,53,63)(H,54,68)(H,56,64)(H,57,69)(H,66,67)(H,70,71)(H,72,73)(H2,58,59,74)/t38-,39-,40-,41-/m0/s1 |
InChI Key |
IOPQFQLVDGOJHH-MFDNGWNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCN=[N+]=[N-])NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCN=[N+]=[N-])NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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